molecular formula C19H19N5OS B6270594 2-{[3,5-dicyano-6-(dimethylamino)-4-ethylpyridin-2-yl]sulfanyl}-2-phenylacetamide CAS No. 2170136-02-2

2-{[3,5-dicyano-6-(dimethylamino)-4-ethylpyridin-2-yl]sulfanyl}-2-phenylacetamide

Cat. No.: B6270594
CAS No.: 2170136-02-2
M. Wt: 365.5
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Description

2-{[3,5-dicyano-6-(dimethylamino)-4-ethylpyridin-2-yl]sulfanyl}-2-phenylacetamide is a complex organic compound characterized by its unique structural arrangement

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis: often involves multi-step reactions starting from simple aromatic compounds. The process typically includes:

    • Formation of the pyridine ring with specific substituents at desired positions.

    • Introduction of the dicyano groups, commonly achieved through nucleophilic substitution.

    • Attachment of the sulfanyl group followed by the addition of the acetamide moiety.

    • Reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium-based compounds.

Industrial Production Methods

  • Scaling up the production: involves optimizing each step to ensure high yield and purity. Industrial synthesis might employ continuous flow reactions to maintain consistent conditions, improve safety, and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically forming corresponding sulfoxides or sulfones.

  • Reduction: : Reduction reactions may target the nitrile groups, converting them into amines.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : Lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Amino derivatives of the parent compound.

  • Substitution: : A variety of functionalized derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

  • The compound's ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.

Biology and Medicine

  • Potential use as a scaffold in drug discovery due to its structural complexity and the presence of bioactive functional groups.

  • Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activity.

Industry

  • Used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

  • The compound interacts with molecular targets primarily through its functional groups.

  • The dicyano and dimethylamino groups are key to binding with proteins or enzymes, potentially inhibiting their activity or altering their function.

  • Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3,5-Dicyano-6-(dimethylamino)-4-methylpyridin-2-yl]sulfanyl}-2-phenylacetamide: : Similar structure but with a methyl instead of an ethyl group.

  • 2-{[3,5-Dicyano-6-(dimethylamino)-4-ethylpyridin-2-yl]thio}-2-phenylpropionamide: : Similar core structure but with a propionamide group.

Uniqueness

  • The presence of an ethyl group at the 4-position of the pyridine ring and the specific combination of functional groups give it unique electronic and steric properties.

  • Its specific arrangement influences its reactivity and potential biological activities, distinguishing it from similar compounds with minor modifications.

There you have it! A detailed look at 2-{[3,5-dicyano-6-(dimethylamino)-4-ethylpyridin-2-yl]sulfanyl}-2-phenylacetamide. Let me know if there's any other detail you're curious about!

Biological Activity

The compound 2-{[3,5-dicyano-6-(dimethylamino)-4-ethylpyridin-2-yl]sulfanyl}-2-phenylacetamide (CAS No. 2170136-02-2) is a novel chemical entity with potential therapeutic applications. Its unique structure suggests a range of biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article reviews the biological activity of this compound, drawing on diverse sources and recent findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H19N5OSC_{19}H_{19}N_{5}OS with a molecular weight of 365.45 g/mol. The compound features a pyridine ring substituted with dicyano and dimethylamino groups, linked through a sulfur atom to a phenylacetamide moiety.

PropertyValue
CAS Number2170136-02-2
Molecular FormulaC19H19N5OS
Molecular Weight365.45 g/mol
AppearanceSolid Powder
Purity≥98%

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, studies on related phenylacetamides have shown their ability to inhibit pro-inflammatory cytokines such as IL-1β and TNF-α, which are crucial in mediating inflammatory responses .

Anti-cancer Potential

The compound's structural features suggest potential activity against various cancer cell lines. Inhibitors targeting DNA methyltransferases (like GSK-3484862) have shown promise in inducing hypomethylation and reactivating tumor suppressor genes, indicating that similar compounds may also exhibit anti-cancer properties .

Case Studies and Research Findings

  • In vitro Studies : In vitro assays have been conducted to evaluate the cytotoxic effects of the compound on cancer cell lines. Preliminary results suggest that it may induce apoptosis in certain cancer cells, although further studies are required to confirm these findings.
  • Animal Models : Animal studies are essential for understanding the pharmacokinetics and pharmacodynamics of the compound. For example, similar compounds have been evaluated in adjuvant-induced arthritis models, demonstrating significant reductions in paw edema and inflammatory markers .
  • Mechanistic Insights : Mechanistic studies are focusing on how the compound interacts at the molecular level with specific targets, such as receptors involved in inflammation and cancer progression.

Properties

CAS No.

2170136-02-2

Molecular Formula

C19H19N5OS

Molecular Weight

365.5

Purity

95

Origin of Product

United States

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